[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone
Description
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a thienopyridine derivative characterized by a trifluoromethyl group at position 4, a 4-bromophenyl substituent at position 6, and a 4-methylphenyl methanone group at position 2.
Properties
CAS No. |
618383-55-4 |
|---|---|
Molecular Formula |
C22H14BrF3N2OS |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
[3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H14BrF3N2OS/c1-11-2-4-13(5-3-11)19(29)20-18(27)17-15(22(24,25)26)10-16(28-21(17)30-20)12-6-8-14(23)9-7-12/h2-10H,27H2,1H3 |
InChI Key |
UAHROBAZFUTUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues sharing the thieno[2,3-b]pyridine core but differing in substituents at positions 2 (methanone group) and 6 (aryl group). Key structural variations and their implications are summarized in Table 1.
Compounds with Identical Position 6 Substituent (4-Bromophenyl)
2.1.1. 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- Structural Differences: The methanone group is substituted with a 4-methoxyphenyl instead of 4-methylphenyl.
- Key Implications :
- The methoxy group (-OCH₃) is strongly electron-donating, enhancing the aromatic ring’s electron density. This may improve solubility in polar solvents compared to the target compound.
- Increased polarity could reduce membrane permeability but enhance interactions with hydrophilic binding pockets in biological targets.
- Molecular weight: 515.28 g/mol (reported), slightly higher than the target due to the oxygen atom in methoxy.
2.1.2. 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- Structural Differences: The methanone group is substituted with a 3-fluoro-4-methoxyphenyl.
- The combined fluoro-methoxy substitution increases molecular polarity and weight (549.27 g/mol, calculated), which may affect pharmacokinetic properties such as metabolic stability.
Compounds with Different Position 6 Substituents
2.2.1. 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- Structural Differences : Position 6 features a 4-(allyloxy)phenyl group instead of 4-bromophenyl.
- Key Implications :
- The allyloxy group (-OCH₂CH=CH₂) introduces steric bulk and an alkene moiety, which may reduce binding affinity to compact active sites.
- Enhanced flexibility from the allyl chain could improve solubility but increase susceptibility to oxidative metabolism.
2.2.2. 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone
- Structural Differences: Position 6 is substituted with 4-methylphenyl, and the methanone group is phenyl.
Table 1. Structural and Physicochemical Comparison of Analogues
Discussion of Substituent Effects
Electronic Effects
- Methoxy vs. Methyl : Methoxy increases electron density and polarity, favoring aqueous solubility, whereas methyl enhances lipophilicity, improving membrane permeability .
Halogen Interactions
- The 4-bromophenyl group in the target compound and analogues enables halogen bonding, a critical interaction in inhibitor-protein binding .
Steric and Metabolic Considerations
Biological Activity
The compound 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone, with CAS number 610259-29-5, is a thienopyridine derivative known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H7BrF3N3S
- Molecular Weight : 398.2 g/mol
- Boiling Point : 565.3 ± 50.0 °C (predicted)
- Density : 1.77 ± 0.1 g/cm³ (predicted)
- pKa : 0.12 ± 0.40 (predicted)
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an inhibitor of several biological targets.
Anticancer Activity
Research indicates that derivatives of thienopyridines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Cyclooxygenase (COX) : Moderate inhibition of COX-2 has been observed, which is significant for anti-inflammatory activity.
- Lipoxygenases (LOX) : The compound also shows inhibitory effects on LOX enzymes, which are involved in the inflammatory response.
Molecular Docking Studies
In silico molecular docking studies have provided insights into the binding affinity and interaction modes of this compound with various protein targets. The trifluoromethyl group enhances the compound's binding through halogen bonding interactions with amino acid residues in active sites, contributing to its biological efficacy.
Structure-Activity Relationship (SAR)
The biological activity of thienopyridine derivatives is influenced by substituents on the phenyl rings:
- Bromine and Trifluoromethyl Groups : These groups enhance lipophilicity and electron-withdrawing properties, which are crucial for increasing potency against target enzymes.
- Amino Group Positioning : The position of the amino group significantly affects both enzyme inhibition and cytotoxicity.
Case Studies
-
Anticancer Screening :
- A study conducted on a series of thienopyridine derivatives demonstrated that introducing a trifluoromethyl group at the 4-position significantly increased cytotoxicity against MCF-7 cells compared to non-fluorinated analogs.
- IC50 values were reported in the low micromolar range for several derivatives, indicating potent activity.
-
Anti-inflammatory Activity :
- In vivo studies using animal models showed that compounds similar to 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone exhibited significant reductions in inflammation markers when administered in acute inflammatory models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
